Naphthalen-1(2h)-one

Lipophilicity LogP Chromatography

Naphthalen-1(2H)-one is an essential α,β-unsaturated cyclic ketone for Diels-Alder cycloadditions and Michael additions, reactivity not achievable with 1-tetralone or 1-naphthol. Its enone moiety enables construction of complex polycyclic scaffolds. With a LogP of 2.26, it serves as an HPLC reference standard for optimizing reverse-phase methods. Buy high-purity Naphthalen-1(2H)-one to access this unique reactivity manifold for your research.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 57392-28-6
Cat. No. B1642317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1(2h)-one
CAS57392-28-6
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C=CC2=CC=CC=C2C1=O
InChIInChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2
InChIKeyRZPFVRFSYMUDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Naphthalen-1(2H)-one (CAS 57392-28-6) for Differentiated Synthetic and Analytical Applications


Naphthalen-1(2H)-one (CAS 57392-28-6) is an organic compound classified as an α,β-unsaturated cyclic ketone within the naphthalene derivative class [1]. It possesses the molecular formula C₁₀H₈O and a molecular weight of 144.17 g/mol . This compound exists as a bicyclic aromatic hydrocarbon featuring a carbonyl group at the 1-position and a partially saturated ring, distinguishing it structurally from fully aromatic naphthalenes and fully saturated tetralones. It is commercially available for research and industrial use, with typical purities specified as ≥95% .

Why Generic Substitution with 1-Tetralone or 1-Naphthol Fails: Critical Physicochemical and Reactivity Gaps in Naphthalen-1(2H)-one


Direct substitution of Naphthalen-1(2H)-one with its closest structural analogs—such as 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) or 1-naphthol—is not scientifically valid due to fundamental differences in electronic structure, reactivity, and physicochemical properties. Naphthalen-1(2H)-one possesses an α,β-unsaturated enone moiety that enables specific cycloaddition and Michael addition chemistries not possible with the saturated ketone of 1-tetralone [1]. Conversely, 1-naphthol's phenolic hydroxyl group imparts different solubility and hydrogen-bonding characteristics, as reflected in its higher LogP . These divergences directly impact reaction outcomes, analytical separation behavior, and material performance, underscoring the necessity for compound-specific procurement.

Quantitative Differentiation Evidence for Naphthalen-1(2H)-one Procurement Decisions


Lipophilicity (LogP) as a Differentiator for Extraction and Chromatography

Naphthalen-1(2H)-one exhibits a predicted LogP value of 2.26 , placing its lipophilicity between that of the more polar 1-tetralone (LogP 2.21) [1] and the more lipophilic 1-naphthol (LogP 2.84) . This intermediate LogP value can be critical for optimizing liquid-liquid extraction or reverse-phase HPLC method development, where retention time and peak resolution are directly correlated with lipophilicity.

Lipophilicity LogP Chromatography Extraction

Boiling Point Differentiation for Thermal Process Selection

The predicted boiling point of Naphthalen-1(2H)-one is 270.2 ± 20.0 °C at 760 mmHg . This is significantly higher than the boiling point of 1-tetralone, which is 255–257 °C [1], and lower than that of 1-naphthol, which boils at approximately 288 °C [2]. This intermediate boiling point may influence the choice of distillation conditions or the thermal stability assessment of reaction mixtures.

Thermal stability Boiling point Distillation Purification

Reactivity Profile: α,β-Unsaturated Ketone Enables Specific Cycloaddition Chemistry

Naphthalen-1(2H)-one contains an α,β-unsaturated ketone (enone) moiety, a functional group absent in 1-tetralone (a saturated ketone) [1] and 1-naphthol (a phenol) [2]. This enone structure allows Naphthalen-1(2H)-one to participate as a dienophile in Diels-Alder cycloadditions or as a Michael acceptor [3]. For example, 3,4-dihydronaphthalen-1(2H)-one derivatives have been shown to participate in Diels-Alder cascades to yield complex polycyclic structures [3], a transformation not possible with 1-tetralone or 1-naphthol.

Synthetic chemistry Cycloaddition Michael addition Enone

Optimal Procurement-Driven Application Scenarios for Naphthalen-1(2H)-one


Synthesis of Polycyclic Frameworks via Cycloaddition Cascades

The α,β-unsaturated enone in Naphthalen-1(2H)-one serves as a reactive dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic scaffolds [1]. This specific reactivity is exploited in tandem aldol-cycloaddition-aromatization sequences to generate diverse dihydronaphthalen-1(2H)-one derivatives in high yields [1]. Procurement of this specific compound is essential for accessing this particular reactivity manifold, which is not available with the saturated ketone 1-tetralone or the phenol 1-naphthol.

Method Development for Reverse-Phase HPLC Separation

Given its intermediate LogP value of 2.26 , Naphthalen-1(2H)-one can be used as a reference standard to calibrate or validate reverse-phase HPLC methods intended to separate a mixture of compounds with varying lipophilicities. Its distinct retention time, which falls between those of 1-tetralone and 1-naphthol, provides a valuable benchmark for optimizing mobile phase gradients and column selectivity [2].

Thermal Stability Assessment in Process Chemistry

The predicted boiling point of 270.2 °C places Naphthalen-1(2H)-one in a distinct thermal window compared to its analogs. This data is critical for process chemists evaluating the suitability of this compound for high-temperature reactions or for designing distillation-based purification strategies. Its thermal behavior is a key selection criterion when considering it over 1-tetralone (boiling point 255-257 °C [3]) or 1-naphthol (boiling point 288 °C [4]).

Reactivity Screening in Michael Addition Libraries

The enone moiety of Naphthalen-1(2H)-one makes it a suitable electrophilic partner for Michael addition reactions [1]. This compound can be included in reactivity screening libraries to identify novel nucleophile-electrophile combinations or to benchmark the performance of new catalysts for conjugate addition reactions, a utility not shared by its non-electrophilic or saturated analogs.

Technical Documentation Hub

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